3-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide
CAS No.: 1037222-76-6
Cat. No.: VC4270233
Molecular Formula: C28H27N5O5S
Molecular Weight: 545.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1037222-76-6 |
|---|---|
| Molecular Formula | C28H27N5O5S |
| Molecular Weight | 545.61 |
| IUPAC Name | 3-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide |
| Standard InChI | InChI=1S/C28H27N5O5S/c1-2-37-19-11-9-18(10-12-19)30-25(35)17-39-28-32-22-8-4-3-7-21(22)26-31-23(27(36)33(26)28)13-14-24(34)29-16-20-6-5-15-38-20/h3-12,15,23H,2,13-14,16-17H2,1H3,(H,29,34)(H,30,35) |
| Standard InChI Key | MAJIKMPCHNCIGP-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CO5 |
Introduction
The compound 3-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide is a complex organic molecule with a unique structure, incorporating several functional groups and heterocyclic rings. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of new drugs.
Synthesis
The synthesis of this compound would likely involve multiple steps, starting with the formation of the imidazo[1,2-c]quinazoline core. This could be followed by the introduction of the sulfanyl group and the carbamoyl moiety, and finally, the attachment of the furan-2-ylmethyl group to the propanamide part. Specific synthesis methods might involve reactions such as nucleophilic substitutions and condensations.
Biological Activity
While specific biological activity data for this compound is not available in the search results, compounds with similar structures have shown potential as inhibitors or modulators in various biological pathways. The imidazo[1,2-c]quinazoline backbone is known for its inhibitory activities, as seen in related compounds like those discussed in studies on imidazo[1,2-c]quinazoline derivatives .
Research Findings and Potential Applications
Research on similar compounds suggests that they could be useful in developing new therapeutic agents. For instance, imidazo[1,2-c]quinazoline derivatives have been explored for their inhibitory activities against various targets . The incorporation of a furan ring and a carbamoyl group could further enhance the biological activity by providing additional interaction sites with enzymes or receptors.
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